2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Beschreibung

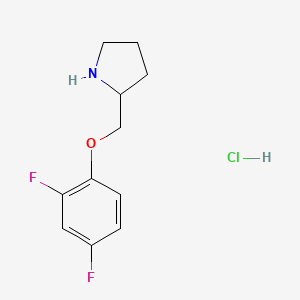

2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine-derived compound characterized by a phenoxy-methyl substitution at the 2-position of the pyrrolidine ring, with fluorine atoms at the 2- and 4-positions of the phenyl group. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and agrochemical applications.

Eigenschaften

IUPAC Name |

2-[(2,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGCEMRKKTUQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by its unique structure, which includes a pyrrolidine ring and a difluorophenoxy group. This specific arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in neurotransmission and other cellular processes, leading to modulation of signaling pathways.

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential as a new antimicrobial agent.

- Anti-inflammatory Activity : In an animal model of arthritis, administration of the compound resulted in a notable reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases. The effective dose was determined to be around 5 mg/kg .

- Neurological Studies : Research on the compound's effect on neurotransmitter receptors revealed that it could enhance synaptic transmission in certain neuronal pathways, suggesting applications in treating conditions like depression or anxiety disorders.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at a few key characteristics:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-((2,4-Difluorophenoxy)methyl)pyrrolidine HCl | Antimicrobial, anti-inflammatory | Specific difluorophenoxy substitution enhances activity |

| 3-(2,5-Difluorophenoxy)pyrrolidine HCl | Moderate antimicrobial properties | Different substitution pattern affects binding affinity |

| 3-(3-Fluorophenoxy)pyrrolidine HCl | Limited activity against specific bacterial strains | Less potent due to lack of additional fluorine |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Substituent Position : The 2,4-difluoro substitution in the target compound contrasts with analogues bearing chloro, methoxy, or methyl groups. These substitutions influence lipophilicity, electronic properties, and steric effects, impacting receptor binding .

- Linker Flexibility: The phenoxy-methyl linker in the target compound provides greater conformational flexibility compared to analogues with direct phenyl-pyrrolidine bonds (e.g., 2-(2,4-difluorophenyl)pyrrolidine HCl), which may restrict rotational freedom .

Physicochemical Properties

Implications :

- The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt analogues, facilitating formulation in drug delivery systems .

- Higher lipophilicity (LogP ~2.1) may enhance membrane permeability relative to 2-(2,4-difluorophenyl)pyrrolidine HCl but could reduce metabolic stability .

Pharmacological Activity

While direct pharmacological data for the target compound are scarce, comparisons with structurally related compounds suggest:

- Enzyme Inhibition: Chlorinated derivatives (e.g., 3-(2-chloro-4-methylphenoxy)pyrrolidine HCl) show inhibitory effects on cytochrome P450 enzymes, indicating drug-drug interaction risks .

- Antimicrobial Potential: Fluorinated pyrrolidines are explored for antibacterial activity, though efficacy depends on substituent electronegativity and spatial arrangement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.